molecular formula C7H8FNO B1499550 (4-Amino-2-fluorophenyl)methanol CAS No. 840501-15-7

(4-Amino-2-fluorophenyl)methanol

Cat. No.: B1499550
CAS No.: 840501-15-7
M. Wt: 141.14 g/mol
InChI Key: QXWJNSZYNRUFPK-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)methanol: is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is characterized by the presence of an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH) attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Reduction of Nitro Compounds: One common synthetic route involves the reduction of 4-nitro-2-fluorobenzaldehyde using reducing agents such as iron powder and hydrochloric acid.

  • Hydrolysis of Fluorinated Amines: Another method includes the hydrolysis of 4-amino-2-fluorobenzonitrile using strong acids or bases.

Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Biochemical Analysis

Biochemical Properties

(4-Amino-2-fluorophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of tumor cells by acting as a prodrug. Once inside the cell, this compound is activated to generate reactive intermediates that bind covalently to DNA, RNA, and proteins . This interaction can lead to the inhibition of key cellular processes, ultimately resulting in cytotoxic effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, it has been shown to be cytotoxic against DU145 prostate cancer cells and hepatocytes . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to the inhibition of cell proliferation and induction of cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into reactive intermediates within the cell. These intermediates bind covalently to DNA, RNA, and proteins, leading to the disruption of essential cellular processes . The compound’s ability to inhibit enzyme activity and alter gene expression contributes to its cytotoxic effects. Additionally, this compound has been shown to interact with specific biomolecules, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound is cytotoxic against DU145 prostate cancer cells and hepatocytes . The threshold effects and potential toxicities at varying dosages need to be thoroughly evaluated in animal models to determine the optimal therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Its conversion into reactive intermediates and subsequent binding to DNA, RNA, and proteins highlight its role in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target cells . Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall cytotoxic effects

Chemical Reactions Analysis

(4-Amino-2-fluorophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Amino-2-fluorobenzoic acid

  • Reduction: 4-Amino-2-fluorobenzylamine

  • Substitution: Various substituted phenylmethanol derivatives

Scientific Research Applications

(4-Amino-2-fluorophenyl)methanol: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown cytotoxic effects against certain cancer cell lines, such as DU145 prostate cancer cells and hepatocytes.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Amino-2-methylphenol

  • 4-Amino-2-chlorophenol

  • 4-Amino-2-bromophenol

Properties

IUPAC Name

(4-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWJNSZYNRUFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668482
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840501-15-7
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml three necked round bottom flask, methyl 4-amino-2-fluorobenzoate (2.75 g, 0.0162 mole) was added in anhydrous THF (60 ml) under nitrogen atmosphere and cooled to 0-5° C. After 15 minutes, 2.0 M solutions of LAH in THF (24.3 ml, 0.0487 mole) was added dropwise and stirred for 10 min. The reaction mixture was allowed to warm up to room temperature and stirred at same temperature for 1 hr. After completion of the reaction, the reaction mixture was cooled to 5° C. and quenched with sat. NH4Cl (25 ml) and diluted with water (100 ml) followed by extraction with ethyl acetate. The combined organics were washed with water, dried over sodium sulphate and evaporated to afford brown solid (crude) product which was purified using column purification by eluting the compound with 20% ethyl acetate in hexanes to yield 1.7 g of (4-amino-2-fluorophenyl)methanol.
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Synthesis routes and methods II

Procedure details

To a stirred solution of (2-fluoro-4-nitrophenyl)methanol (3.0 g, 1.0 eq.) in EtOAc (30 mL) was added 10% Pd—C and the reaction mixture was stirred under H2 gas balloon at RT for 6 h. The reaction mixture was passed through a celite pad and the solvent evaporated. The residue was purified by neutral alumina column using PE/EtOAc (3:2) as eluent to get (4-amino-2-fluorophenyl)methanol (1.1 g, 48%) as a solid; TLC system: EtOAc/PE (1:1), Rf: 0.3).
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-2-fluorophenyl)methanol
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